(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and multiple cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: A simpler nitrile compound with a single cyano group attached to the pyridine ring.
3-Cyanopyridine: Another nitrile compound with the cyano group in a different position on the pyridine ring.
4-Cyanopyridine: Similar to 2-cyanopyridine but with the cyano group in the para position.
Uniqueness
(5-Cyano-1-methylpyridin-2(1H)-ylidene)propanedinitrile is unique due to the presence of multiple cyano groups and a methyl group, which may confer distinct chemical and biological properties compared to simpler nitrile compounds.
Properties
CAS No. |
917876-96-1 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(5-cyano-1-methylpyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H6N4/c1-14-7-8(4-11)2-3-10(14)9(5-12)6-13/h2-3,7H,1H3 |
InChI Key |
WNJODGIYRVFGEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.